molecular formula C23H31NO7 B037789 Mycophenolate mofetil CAS No. 115007-34-6

Mycophenolate mofetil

Cat. No. B037789
M. Wt: 433.5 g/mol
InChI Key: RTGDFNSFWBGLEC-SYZQJQIISA-N
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Description

Mycophenolate mofetil (MMF) is a prodrug of mycophenolic acid (MPA), an inhibitor of inosine-5’-monophosphate dehydrogenase . It is used with other medicines (e.g., cyclosporine, steroid medicine) to lower the body’s natural immunity in patients who receive organ transplants (e.g., kidney, heart, or liver) .


Synthesis Analysis

In view of the synthetic route and degradation pathways of mycophenolate mofetil, the origins and formation mechanisms of these related substances were discussed . The new semi-synthetic 2-morpholinoethyl ester of MPA was synthesized to avoid the gastrointestinal effects associated with the administration of MPA .


Molecular Structure Analysis

Mycophenolate mofetil has a molecular formula of C23H31NO7 and a molecular weight of 433.5 g/mol . It is a carboxylic ester resulting from the formal condensation between the carboxylic acid group of mycophenolic acid and the hydroxy group of 2-(morpholin-4-yl)ethanol .


Chemical Reactions Analysis

In view of the synthetic route and degradation pathways of mycophenolate mofetil, the origins and formation mechanisms of these related substances were discussed . Based on the obtained stability and impurity profiles, key points of the manufacturing process were proposed to deliver mycophenolate mofetil with high purity .


Physical And Chemical Properties Analysis

Mycophenolate mofetil is a carboxylic ester . It is a gamma-lactone, a member of phenols, an ether, a carboxylic ester, and a tertiary amino compound . It is functionally related to mycophenolic acid and a 2-(morpholin-4-yl)ethanol .

Safety And Hazards

Mycophenolate mofetil may cause a serious brain infection that can lead to disability or death . It affects your immune system and may increase your risk of cancer or serious infection . Mycophenolate mofetil may also cause stomach pain, nausea, vomiting, diarrhea, constipation, swelling in your ankles or feet, rash, pain anywhere in your body, headache, dizziness, tremors, fever, sore throat, cold symptoms, or other signs of infections .

Future Directions

Mycophenolate mofetil has been studied for the treatment of nephritis and other complications of autoimmune diseases . There is evidence that MMF may have clinical utility in some autoimmune disorders . A recent study showed that using MMF as a preventive therapy in NMOSD patients can significantly reduce relapse rates and improve disease severity with acceptable tolerability .

properties

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGDFNSFWBGLEC-SYZQJQIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O
Source PubChem
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Molecular Formula

C23H31NO7
Source PubChem
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DSSTOX Substance ID

DTXSID3023340
Record name Mycophenolate mofetil
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Molecular Weight

433.5 g/mol
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Physical Description

Solid
Record name Mycophenolate mofetil
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Boiling Point

637.6±55.0
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Solubility

Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L
Record name Mycophenolate mofetil
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Mechanism of Action

The active metabolite of mycophenolate, mycophenolic acid, prevents T-cell and B-cell proliferation and the production of cytotoxic T-cells and antibodies. Lymphocyte and monocyte adhesion to endothelial cells of blood vessels that normally part of inflammation is prevented via the glycosylation of cell adhesion molecules by MPA. MPA inhibits de novo purine biosynthesis (that promotes immune cell proliferation) by inhibiting inosine 5’-monophosphate dehydrogenase enzyme (IMPDH), with a preferential inhibition of IMPDH II. IMPDH normally transforms inosine monophosphate (IMP) to xanthine monophosphate (XMP), a metabolite contributing to the production of guanosine triphosphate (GTP). GTP is an important molecule for the synthesis of ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and protein. As a result of the above cascade of effects, mycophenolate mofetil reduces de-novo production of guanosine nucleotides, interfering with the synthesis of DNA, RNA, and protein required for immune cell production. Further contributing to the above anti-inflammatory effects, MMF depletes tetrahydrobiopterin, causing the decreased function of inducible nitric oxide synthase enzyme, in turn decreasing the production of peroxynitrite, a molecule that promotes inflammation., As a potent, selective, noncompetitive, and reversible, inhibitor of inosine monophosphate dehydrogenase (IMPDH), mycophenolic acid (MPA), the active metabolite /of mycophenolate mofetil/, inhibits the de novo synthesis pathway of guanosine nucleotides without being incorporated into DNA. Because T and B lymphocytes are critically dependent for their proliferation on de novo synthesis of purines, while other cell types can utilize salvage pathways, MPA has potent cytostatic effects on lymphocytes. MPA inhibit proliferative responses of T and B lymphocytes to both mitogenic and allospecific stimulation. The addition of guanosine or deoxyguanosine reverses the cytostatic effects of MPA on lymphocytes. MPA also suppresses antibody formation by B lymphocytes. MPA prevents the glycosylation of lymphocytes and monocyte glycoproteins that are involved in intercellular adhesion of these cells to endothelial cells, and may inhibit recruitment of leukocytes into sites of inflammation and graft rejection. Mycophenolate mofetil dose not inhibit the early events in the activation of human peripheral blood mononuclear cells, such as the production of interleukin-1 and interleukin-2, but does block the coupling of these events to DNA synthesis and proliferation.
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Product Name

Mycophenolate mofetil

Color/Form

White to off-white crystalline powder

CAS RN

128794-94-5, 115007-34-6
Record name Mycophenolate mofetil
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Record name 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate
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Melting Point

93-94, 93-94 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190,000
Citations
JJ Lipsky - The Lancet, 1996 - thelancet.com
THE LANCET below the level of detection. 13 Measurements after intravenously administered mycophenolate mofetil give a half-life of under 2 minutes. 13 After cleavage from the …
Number of citations: 390 www.thelancet.com
TM Sievers, SJ Rossi, RM Ghobrial… - … : The Journal of …, 1997 - Wiley Online Library
Mycophenolate mofetil is the morpholinoethylester prodrug of mycophenolic acid, an agent … Currently, mycophenolate mofetil is approved for the prevention of acute renal allograft …
AC Allison, EM Eugui - Immunopharmacology, 2000 - Elsevier
Mycophenolate mofetil (MMF, CellCept®) is a prodrug of mycophenolic acid (MPA), an inhibitor of inosine monophosphate dehydrogenase (IMPDH). This is the rate-limiting enzyme in …
Number of citations: 632 www.sciencedirect.com
J Zwerner, D Fiorentino - Dermatologic therapy, 2007 - Wiley Online Library
Mycophenolate mofetil (MMF) is a relatively new systemic immunosuppressive agent whose use is rapidly increasing within the field of dermatologic. Originally used in the 1970s for the …
Number of citations: 122 onlinelibrary.wiley.com
RES Bullingham, AJ Nicholls, BR Kamm - Clinical pharmacokinetics, 1998 - Springer
… mycophenolate mofetil was around 10 L/min in healthy individuals, and plasma mycophenolate mofetil … Similar plasma mycophenolate mofetil concentrations were seen after intrave- …
Number of citations: 953 link.springer.com
JT Ransom - Therapeutic drug monitoring, 1995 - journals.lww.com
… Summary: Mycophenolate mofetil is a prodrug which is rapidly converted to mycophenolic … It is important to clarify that experiments performed with mycophenolate mofetil (MMF), the …
Number of citations: 332 journals.lww.com
H Jeong, B Kaplan - Clinical Journal of the American Society of …, 2007 - journals.lww.com
Mycophenolate mofetil (MMF) has become the single most used immunosuppressant in solid-organ transplantation. Despite a well-documented relationship and efficacy (in terms of …
Number of citations: 139 journals.lww.com
E Daniel, JE Thorne, CW Newcomb, SS Pujari… - American journal of …, 2010 - Elsevier
… mycophenolate mofetil for ocular inflammation in a large population of patients, we report here the outcomes of 236 patients followed from the point of initiation of mycophenolate mofetil …
Number of citations: 255 www.sciencedirect.com
TS Mele, PF Halloran - Immunopharmacology, 2000 - Elsevier
… Mycophenolate mofetil (MMF) is a recently developed immunosuppressive drug, which acts to inhibit T and B cell proliferation by blocking the production of guanosine nucleotides …
Number of citations: 290 www.sciencedirect.com
AK Orvis, SK Wesson, TS Breza Jr, AA Church… - Journal of the American …, 2009 - Elsevier
… Mechanism of action of mycophenolate mofetil. Two … Mycophenolate mofetil is hydrolyzed into its active metabolite… affected less, explaining mycophenolate mofetil's selective effects on …
Number of citations: 139 www.sciencedirect.com

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